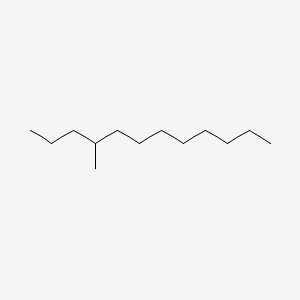

4-Methyldodecane

概要

説明

4-Methyldodecane is an organic compound with the molecular formula C₁₃H₂₈ and a molecular weight of 184.3614 g/mol . It is a branched alkane, specifically a methyl-substituted dodecane, and is known for its presence in various chemical and industrial applications.

準備方法

The synthesis of 4-Methyldodecane can be achieved through several methods. One common approach involves the alkylation of dodecane with a methylating agent under specific reaction conditions. Industrial production methods may include catalytic processes that ensure high yield and purity of the compound .

化学反応の分析

4-Methyldodecane undergoes various chemical reactions typical of alkanes. These include:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.

Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be reduced to form smaller alkanes.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.

Common reagents used in these reactions include halogens (e.g., chlorine, bromine) for substitution and strong oxidizing agents (e.g., potassium permanganate) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

4-Methyldodecane is widely utilized as a reference compound in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Its well-defined properties allow for accurate calibration and validation of analytical methods.

Key Applications:

- Gas Chromatography Reference: Used to establish retention times for other compounds.

- Mass Spectrometry Calibration: Serves as a standard for identifying molecular weights of unknown substances.

Biology

In biological research, this compound has been studied for its role in lipid metabolism. Its interactions with lipid membranes can influence cellular processes.

Case Study: Lipid Metabolism

- Researchers have explored how this compound affects membrane fluidity and the functionality of membrane-bound proteins. Such studies are crucial for understanding cellular responses to different lipid environments.

Medicine

While not directly used as a therapeutic agent, this compound serves as a model compound in pharmacokinetic studies. It helps researchers understand how similar compounds behave in biological systems.

Research Insights:

- Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties provide valuable data for drug development processes.

Industry

This compound is employed in various industrial applications due to its stability and solvent properties.

Industrial Applications:

- Solvent Formulation: Used in paints, coatings, and lubricants.

- Fuel Additive: Enhances the thermal stability of fuels like RP-2 when blended at specific concentrations.

Data Tables

| Application Field | Specific Use | Research Findings |

|---|---|---|

| Chemistry | GC and MS reference | Accurate calibration for various analytical methods |

| Biology | Lipid metabolism studies | Influences membrane fluidity and protein functionality |

| Medicine | Pharmacokinetic model | Insights into ADME properties |

| Industry | Solvent in formulations | Improves stability in paints and fuels |

Case Study 1: Fuel Stability

Research indicates that incorporating 25% by mass of this compound into RP-2 fuel can enhance thermal stability. This study involved analyzing decomposition kinetics to assess the impact on fuel performance under high-temperature conditions.

Case Study 2: Membrane Interaction

A study focused on how varying concentrations of this compound affect the fluidity of phospholipid bilayers. Results demonstrated that increasing concentrations led to significant changes in membrane dynamics, impacting enzyme activity associated with lipid metabolism.

作用機序

The mechanism of action of 4-Methyldodecane in biological systems involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate membrane fluidity and influence the activity of membrane-bound proteins .

類似化合物との比較

4-Methyldodecane can be compared with other methyl-substituted alkanes such as 2-Methyldodecane and 3-Methyldodecane. While these compounds share similar chemical properties, their physical properties, such as boiling points and densities, may vary slightly due to differences in molecular structure. The unique positioning of the methyl group in this compound can influence its reactivity and interactions in chemical and biological systems .

生物活性

4-Methyldodecane, a branched-chain alkane with the chemical formula C13H28, has garnered attention in various fields, including chemistry, biology, and medicine. Its biological activity is primarily linked to its interactions with lipid membranes and enzymes involved in lipid metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to modulate membrane fluidity and influence the activity of membrane-bound proteins. This compound interacts with lipid membranes, which can lead to alterations in the permeability and functionality of these membranes. Such interactions may affect various cellular processes, including signal transduction and metabolic pathways.

Key Mechanisms:

- Membrane Interaction : this compound can integrate into lipid bilayers, potentially altering their physical properties and affecting protein function.

- Enzyme Modulation : It influences enzymes involved in lipid metabolism, which may have implications for metabolic disorders.

Biological Studies and Findings

Research has explored the implications of this compound in various biological contexts. Notable findings include:

- Lipid Metabolism : Studies indicate that this compound affects lipid metabolism by modulating enzyme activity related to fatty acid synthesis and degradation.

- Cancer Research : The compound has been investigated for its potential role as a biomarker in cancer diagnosis. Its presence in breath samples has been correlated with certain types of cancers, such as lung and breast cancer .

- Inflammation Response : Research suggests that this compound may have anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β in experimental models .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Case Study 1 : A study assessed the volatile organic compounds (VOCs) in exhaled breath from lung cancer patients. The results indicated that elevated levels of this compound could serve as a potential biomarker for early detection .

- Case Study 2 : In an experimental model involving UVB-induced skin damage, topical application of a distillate containing this compound showed significant reductions in inflammatory markers, suggesting its potential use in dermatological applications .

Data Table: Biological Activity Summary

特性

IUPAC Name |

4-methyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-4-6-7-8-9-10-12-13(3)11-5-2/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTXSMATBUWDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058638 | |

| Record name | 4-Methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6117-97-1 | |

| Record name | Dodecane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane, 4-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of 4-methyldodecane influence the thermal stability of fuels like RP-2?

A1: Research indicates that adding 25% by mass of this compound to RP-2 can impact its thermal stability []. The exact nature of this impact, whether it improves or hinders stability, would require further analysis of the decomposition kinetics data presented in the research paper.

Q2: Can this compound be used to differentiate between various types of polyethylene?

A2: Yes, the presence and relative amount of this compound, alongside other short methyl-branched isoalkanes like 5-methyldodecane, 2-methyldodecane, and 3-methyldodecane, can be used to characterize different polyethylene types []. These branched alkanes are generated during the pyrolysis hydrogenation of polyethylene and their specific ratios are indicative of the original polymer's microstructure. For instance, high-density polyethylene (HDPE), low-density polyethylene (LDPE), and linear low-density polyethylene (LLDPE) will exhibit different relative amounts of these isoalkanes after pyrolysis hydrogenation gas chromatography/mass spectrometry (Py-H-GC/MS) analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。